4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid
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Overview
Description
4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid is an organic compound featuring a pyrrole ring substituted with a p-tolyl group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of p-toluidine with ethyl acetoacetate in the presence of a strong acid catalyst, followed by cyclization and subsequent oxidation to form the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Pyrrole-2,5-dicarboxylic acids.
Reduction: Pyrrole-2-carbinol or pyrrole-2-carbaldehyde.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(p-tolyl)-1H-Pyrazole-3-carboxylic acid: Shares a similar structure but with a pyrazole ring instead of a pyrrole ring.
4-(p-tolyl)butyric acid: Contains a similar p-tolyl group but lacks the heterocyclic ring structure.
p-Toluenesulfonic acid: Features the p-tolyl group but with a sulfonic acid functional group instead of a carboxylic acid .
Uniqueness: 4-(p-tolyl)-1H-Pyrrole-2-carboxylic acid is unique due to its combination of a pyrrole ring and a carboxylic acid group, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions and make it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-11(12(14)15)13-7-10/h2-7,13H,1H3,(H,14,15) |
InChI Key |
ROMZSOAXAWLFTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=C2)C(=O)O |
Origin of Product |
United States |
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